molecular formula C6H3Cl2NO B1278935 4-chloropyridine-2-carbonyl Chloride CAS No. 53750-66-6

4-chloropyridine-2-carbonyl Chloride

Cat. No.: B1278935
CAS No.: 53750-66-6
M. Wt: 176 g/mol
InChI Key: FYBNFLRGZHGUDY-UHFFFAOYSA-N
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Description

4-chloropyridine-2-carbonyl Chloride is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloropyridine-2-carbonyl chloride has been used in the synthesis of new heterocyclic compounds. For instance, it was involved in producing 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles, which are previously unknown heterocycles (Caroti et al., 1986).

Catalysis in Organic Synthesis

This compound plays a role in catalytic organic synthesis. It was used in the parallel carbonylation of aryl halides, demonstrating its utility in creating a variety of organic compounds, such as esters (Blaser et al., 2003).

Polymerization Studies

Research has shown that 4-chloropyridine can undergo polymerization, forming mixtures of water-soluble substances with properties of pyridyl-4-chloropyridinium chlorides. These studies contribute to the understanding of the polymerization processes of pyridine derivatives (Wibaut & Broekman, 2010).

Catalytic Decomposition Studies

Studies have also explored its role in catalytic decomposition, such as in the presence of modified activated carbons for the decomposition of hydrogen peroxide and 4-chlorophenol (Huang et al., 2003).

Analytical Chemistry Applications

The compound has applications in analytical chemistry, such as in the titrimetric determination of various organic compounds with bromine chloride, demonstrating its utility in quantitative chemical analysis (Verma et al., 1978).

Organic Chemistry Reactions

It's involved in the synthesis and reaction of dichlorodiazirine and the generation of dichlorocarbene, contributing to the understanding of organic reaction mechanisms (Moss et al., 2007).

Complex Formation in Inorganic Chemistry

This compound aids in forming organopalladium(II) complexes containing carbon-bonded heterocycles, highlighting its role in inorganic complex formation and catalysis (Isobe et al., 1986).

Vibrational Analysis in Physical Chemistry

Conformational and vibrational analyses of pyridinecarbonyl chlorides, including this compound, have been conducted using density functional theory, providing insights into their physical and chemical properties (Abdalla et al., 2016).

Agricultural Chemical Research

The compound has been used in the synthesis and assessment of insecticidal activity of novel substituted pyridine linked triazole derivatives, indicating its potential application in developing new insecticides (Xiao-lin, 2012).

Synthesis of Complexes for Chemical Studies

It is also involved in synthesizing new ketooximes and their complexes, contributing to chemical research and potential practical applications (Karipcin & Arabali, 2006).

Safety and Hazards

4-Chloropyridine-2-carbonyl Chloride may cause skin irritation, serious eye irritation, and may be corrosive to metals . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

4-Chloropyridine-2-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, leading to the formation of pyridine derivatives . These interactions are crucial in the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression . These effects are critical in understanding the compound’s role in biochemical and pharmacological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and metabolic pathways . Understanding these molecular mechanisms is essential for developing new pharmaceuticals and agrochemicals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its efficacy and safety . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at high doses, it can cause toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in pharmaceuticals and agrochemicals .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

4-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNFLRGZHGUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454969
Record name 4-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-66-6
Record name 4-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-pyridine-2-carboxylic acid (2.0 g, 12.8 mmol) in dichloroethane (43 mL) was added thionyl chloride (2.8 mL, 38.5 mmol) and DMF (2-3 drops). The suspension was warmed to 85° C. After 1 h, the resulting clear, yellow solution was cooled to rt and concentrated. The residue was dissolved in DCE and concentrated. This process was repeated two additional times to give a yellow liquid which crystallized upon standing to give a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-chloropyridine-2-carbonyl chloride contribute to the creation of diverse molecular structures?

A1: this compound serves as a versatile building block in organic synthesis due to its reactive carbonyl chloride functional group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of various amines. This characteristic is demonstrated in both studies where it reacts with different aniline derivatives to form amide bonds. [, ] This ability to readily form amides makes it a valuable precursor for generating diverse libraries of compounds, particularly those containing pyridine and amide functionalities, which are commonly found in biologically active molecules.

Q2: The studies mention the synthesis of "phosphorus-substituted pyridine-2-carboxylic acid anilides" and "Sorafenib derivatives". How does the structure of this compound relate to the biological activity of these synthesized compounds?

A2: this compound provides a structural scaffold upon which more complex molecules are built. In both studies, this compound contributes to the formation of the core pyridine-2-carboxamide structure. [, ] While this compound itself may not have inherent biological activity, the chlorine atom serves as a point for further modification.

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